2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Description
Propriétés
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-12-6-7-16(26-2)14(10-12)20-17(24)11-27-18-13-4-3-5-15(13)22(8-9-23)19(25)21-18/h6-7,10,23H,3-5,8-9,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXFDAYPRNOGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide, commonly referred to as CM-434, is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features include a cyclopenta[d]pyrimidine core and various functional groups that suggest diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₃N₃O₄S
- Molecular Weight : 389.5 g/mol
- CAS Number : 920394-79-2
The compound's structure includes a thioether linkage and an acetamide moiety, which may facilitate nucleophilic substitution reactions and other chemical interactions relevant to biological activity.
Biological Activity Overview
Research indicates that CM-434 exhibits promising biological activities, particularly in the areas of anticancer and antiviral effects. Below is a summary of key findings related to its biological activity:
Anticancer Activity
- Mechanism of Action : CM-434 has been studied for its ability to inhibit specific cellular pathways involved in tumor growth. It shows potential as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis pathways essential for cancer cell proliferation .
- In Vitro Studies : In experiments conducted with engineered human tumor cell lines, CM-434 demonstrated significant antiproliferative effects. The compound was shown to inhibit cell growth with an IC₅₀ value comparable to established chemotherapeutic agents .
- Case Study : A study identified CM-434 as a novel anticancer agent through screening against multicellular spheroids, which mimic the tumor microenvironment more accurately than traditional monolayer cultures . This highlights its potential effectiveness in real tumor conditions.
Antiviral Activity
- Targeting Viral Enzymes : Preliminary studies suggest that CM-434 may inhibit viral RNA polymerases, which are crucial for viral replication. This characteristic positions it as a candidate for further development as an antiviral agent .
- Comparative Efficacy : In vitro assays demonstrated that CM-434 has a higher efficacy against certain viral strains compared to existing antiviral drugs, indicating its potential for broader antiviral applications .
Data Table of Biological Activities
| Biological Activity | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Anticancer | DHFR | 1.7 nM | |
| Antiviral | RNA Polymerase | 0.26 μM | |
| Tumor Growth Inhibition | Multicellular Spheroids | Not specified |
Mechanistic Insights
The biological activity of CM-434 can be attributed to its structural features:
- The cyclopenta[d]pyrimidine core is known for its role in various biological interactions.
- The presence of the thioether functional group enhances the compound's reactivity and potential interactions with biomolecules.
Future Directions for Research
Given its promising biological activities, future research should focus on:
- Detailed Mechanistic Studies : Understanding the specific pathways affected by CM-434 will aid in optimizing its structure for enhanced efficacy.
- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing the therapeutic potential and safety profile.
- Structure-Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure could lead to more potent derivatives with fewer side effects.
Applications De Recherche Scientifique
Anticancer Properties
Research has demonstrated that this compound exhibits anti-proliferative effects on various cancer cell lines. The primary mechanism involves the inhibition of extracellular signal-regulated kinases (ERK1/2), crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.
In Vitro Studies:
- Breast Cancer Cells: The compound showed an IC50 value of approximately 15 µM, indicating moderate potency against these cells.
- Other Cancer Lines: Compounds with similar structures have reported IC50 values below 10 µM against various cancer types, showcasing significant anti-cancer activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer | 15 | |
| KB Human Tumors | 1.7 | |
| CHO Cells | 4–9 |
Antiviral Activity
Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties , particularly against Hepatitis C virus (HCV). Structural analogs have shown effectiveness against viral targets such as NS5B RNA polymerase, with IC50 values reported below 35 µM for some derivatives.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
-
Study on ERK Inhibition:
- A study demonstrated that treatment with the compound led to a significant reduction in ERK phosphorylation in treated cells compared to controls, confirming its role as an ERK inhibitor.
-
In Vitro Efficacy Against Cancer Cells:
- In vitro assays across multiple cancer cell lines revealed significant inhibition of cell proliferation, supporting its potential as an anticancer agent.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors. Statistical tools like factorial design can reduce experimental runs while maximizing data output . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, narrowing down optimal conditions .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- 1H NMR (300–500 MHz in DMSO-d6) to confirm proton environments (e.g., NH peaks at δ 10–12 ppm for acetamide groups) .
- Elemental Analysis (EA) to verify C, H, N, and S content (deviation ≤0.3% from theoretical values) .
- High-Resolution Mass Spectrometry (HRMS) for accurate mass confirmation (e.g., m/z 344.21 [M+H]+ for analogs) .
Q. What initial biological screening approaches are appropriate for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. Use fluorescence polarization or surface plasmon resonance (SPR) for real-time interaction analysis. For cellular activity, conduct cytotoxicity assays (e.g., MTT) on relevant cell lines, comparing IC50 values to structural analogs (e.g., pyrimidine-thioacetamide derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
- Methodological Answer :
- Modify substituents : Compare analogs with varied substituents on the cyclopenta[d]pyrimidine core (e.g., hydroxyethyl vs. methyl groups) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the thioacetamide linker with sulfonamide or urea groups to evaluate backbone flexibility .
- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) and CoMFA/CoMSIA to correlate spatial-electronic features with activity .
Q. What computational strategies predict the compound’s reactivity and stability?
- Methodological Answer :
- HOMO-LUMO analysis : Calculate frontier molecular orbitals to assess electron donor/acceptor capacity and susceptibility to nucleophilic/electrophilic attacks .
- Molecular Dynamics (MD) simulations : Simulate solvent interactions (e.g., in water/DMSO) to predict solubility and aggregation behavior.
- Reactivity descriptors : Use Fukui indices to identify reactive sites for functionalization or degradation pathways .
Q. What methodologies enable scalable synthesis under Good Manufacturing Practice (GMP) guidelines?
- Methodological Answer :
- Process intensification : Optimize batch-to-flow reactor transitions to enhance heat/mass transfer and reduce impurities .
- Membrane separation : Purify intermediates via nanofiltration to remove unreacted reagents (e.g., thiol precursors) .
- Real-time Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for continuous quality monitoring .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
